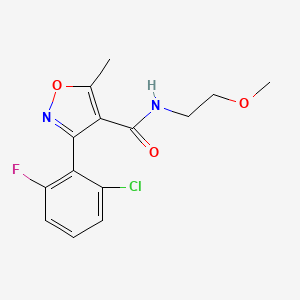![molecular formula C17H18O5 B4957531 allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, leading to a decrease in inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, it acts as a neurotoxin by inhibiting the activity of acetylcholinesterase in insects, leading to paralysis and death.
Biochemical and Physiological Effects:
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, inhibit microbial growth, and induce apoptosis in cancer cells. In agriculture, it has been shown to have insecticidal activity against various pests. However, further studies are needed to determine its potential toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to suit specific applications. It also has a wide range of potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. In medicine, further studies are needed to determine its potential as an anti-inflammatory, antimicrobial, and anticancer agent. In agriculture, it could be used as a natural pesticide and insecticide. In material science, it could be used as a building block for the synthesis of new materials with unique properties. Further studies are also needed to determine its potential toxicity and side effects, as well as its optimal dosage and administration route.
Métodos De Síntesis
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the Knoevenagel condensation reaction between 4-ethyl-8-methylcoumarin and allyl bromide in the presence of a base such as potassium carbonate. The reaction produces allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, it has been used as a natural pesticide and insecticide due to its insecticidal activity against various pests. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
prop-2-enyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-4-8-20-16(19)10-21-14-7-6-13-12(5-2)9-15(18)22-17(13)11(14)3/h4,6-7,9H,1,5,8,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZTWGHMZRFSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)
![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957474.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B4957481.png)
![3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4957488.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B4957496.png)

![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)